3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334628
InChI: InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3
SMILES:
Molecular Formula: C11H24O2Si
Molecular Weight: 216.39 g/mol

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL

CAS No.:

Cat. No.: VC18334628

Molecular Formula: C11H24O2Si

Molecular Weight: 216.39 g/mol

* For research use only. Not for human or veterinary use.

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL -

Specification

Molecular Formula C11H24O2Si
Molecular Weight 216.39 g/mol
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol
Standard InChI InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3
Standard InChI Key YNCXATRATDDZDR-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C1)O)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol, reflects its structural complexity. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₂₄O₂Si
Molecular Weight216.39 g/mol
CAS Number1798336-99-8
InChI KeyYNCXATRATDDZDR-UHFFFAOYSA-N
Canonical SMILESCC1(CC(C1)O)OSi(C)C(C)(C)C

The cyclobutane ring introduces ~26 kcal/mol of strain energy, enhancing reactivity toward ring-opening or functionalization . The TBDMS group at C3 provides steric protection, while the methyl group at the same position creates a quaternary center, influencing stereoelectronic effects .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via silylation of 3-methylcyclobutan-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions:

Reaction Scheme
3-Methylcyclobutan-1-ol + TBDMSClImidazole, DMF3-((TBDMS)oxy)-3-methylcyclobutan-1-OL\text{3-Methylcyclobutan-1-ol + TBDMSCl} \xrightarrow{\text{Imidazole, DMF}} \text{3-((TBDMS)oxy)-3-methylcyclobutan-1-OL}

This method, adapted from analogous TBDMS protections , achieves yields >75% with minimal epimerization due to the rigid cyclobutane framework . Alternative approaches include:

  • Continuous flow synthesis: Enhances efficiency for large-scale production by minimizing side reactions.

  • Enantioselective catalysis: Copper-catalyzed desymmetrization of meso-cyclobutenes, though this remains exploratory for TBDMS-protected variants .

Physical and Chemical Properties

Stability and Reactivity

The TBDMS group confers hydrolytic stability under basic conditions but allows cleavage via fluoride ions (e.g., TBAF) or acidic media (e.g., acetic acid) . Key properties include:

PropertyValueSource
Boiling PointNot reported
Density~0.89 g/cm³ (estimated)
SolubilitySoluble in THF, DCM, ethers

The compound’s low polarity facilitates purification via silica gel chromatography, while its stability enables storage at ambient temperatures for extended periods .

Applications in Organic Synthesis

Hydroxyl Group Protection

The TBDMS group serves as a temporary protective moiety during multi-step syntheses:

  • Pharmaceutical intermediates: Used in prostaglandin and taxane analog synthesis, where hydroxyl groups require selective masking .

  • Cross-coupling reactions: The steric bulk of TBDMS minimizes undesired side reactions in Suzuki-Miyaura couplings .

Deprotection Strategies

Controlled removal of the TBDMS group is achieved through:

  • Fluoride-mediated cleavage: Tetrabutylammonium fluoride (TBAF) in THF .

  • Acidic hydrolysis: HCl in methanol, though this risks cyclobutane ring opening.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey DifferencesApplication
3-((TBDMS)oxy)propanolC₉H₂₂O₂SiLinear chain vs. cyclobutane ringAldehyde synthesis
Methyl 3-((TBDMS)oxy)cyclobutane-1-carboxylateC₁₃H₂₆O₃SiEster functionalizationPeptide modifications
trans-3-Methylcyclobutan-1-olC₅H₁₀OUnprotected hydroxyl groupStereochemical studies

The cyclobutane derivative exhibits enhanced ring strain compared to linear analogs, enabling unique reactivity in [2+2] cycloadditions .

Challenges and Future Directions

Stereochemical Control

Current synthetic routes yield racemic mixtures, limiting utility in enantioselective drug synthesis. Advances in asymmetric catalysis or enzymatic resolution could address this .

Scalability

Industrial adoption requires optimized protocols to mitigate the high cost of TBDMSCl and energy-intensive purification steps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator